N-(3-Bromo-2-nitrophenyl)methanesulfonamide
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Overview
Description
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-nitrophenyl)methanesulfonamide typically involves the bromination and nitration of N-(dimethylphenyl)methanesulfonamide. The bromination is carried out using bromine in glacial acetic acid containing hydrobromic acid . The nitration process involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids.
Reduction: The primary product is N-(3-amino-2-nitrophenyl)methanesulfonamide.
Substitution: Products depend on the nucleophile used but can include various substituted methanesulfonamides.
Scientific Research Applications
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-2-nitrophenyl)acetamide
- N-(3-Bromo-2-nitrophenyl)benzenesulfonamide
- N-(3-Bromo-2-nitrophenyl)urea
Uniqueness
N-(3-Bromo-2-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-(3-bromo-2-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQXKDYDOPQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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